molecular formula C8H14ClN3O2S B2788392 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride CAS No. 119185-57-8

4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride

Cat. No.: B2788392
CAS No.: 119185-57-8
M. Wt: 251.73
InChI Key: AMKDVKBZJBQWBR-UHFFFAOYSA-N
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Description

4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C8H14ClN3O2S and a molecular weight of 251.74 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride typically involves the reaction of 4-nitro-N,N-dimethylbenzenesulfonamide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride is utilized in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N,N-dimethylbenzene-1-sulfonamide
  • 4-hydrazinylbenzenesulfonamide
  • N,N-dimethyl-4-nitrobenzenesulfonamide

Uniqueness

4-hydrazinyl-N,N-dimethylbenzene-1-sulfonamide hydrochloride is unique due to the presence of both hydrazinyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific research applications .

Properties

IUPAC Name

4-hydrazinyl-N,N-dimethylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S.ClH/c1-11(2)14(12,13)8-5-3-7(10-9)4-6-8;/h3-6,10H,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKDVKBZJBQWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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